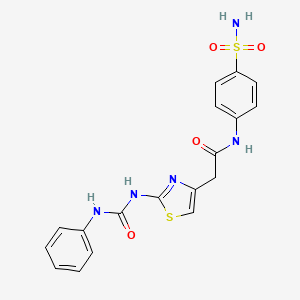![molecular formula C19H18N8O B2850785 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2200472-98-4](/img/structure/B2850785.png)
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Applications
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has demonstrated significant antitumor activity, highlighting the potential anticancer applications of related compounds. These routes developed for the synthesis by cyclization of diamino-pyridines with ethyl orthoformate and oxidative cyclization with aryl aldehydes to produce imidazopyridine ring systems indicate the versatility of this chemical scaffold in drug development (Carroll Temple et al., 1987).
Anti-Inflammatory and Ulcerogenicity Studies
Research into pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives has shown promising anti-inflammatory activity with minimal ulcerogenic effects. This suggests the compound's framework might be beneficial in designing anti-inflammatory drugs with reduced side effects (A. A. El-Tombary, 2013).
Novel Syntheses of Tricyclic, N-Aryl, Pyridine- and Pyrazine-Fused Pyrimidones
The chemical reactions involving 2-methylthio-imidazoline and 2-methylthio-tetrahydro-pyrimidine amidated chloro-pyridine- and chloro-pyrazinecarbonyl chlorides have led to a series of tricyclic, linearly fused N-aryl pyrimidones. This process underscores the compound's utility in synthesizing complex heterocyclic structures, which could have varied biological activities (R. Friary et al., 1993).
Water-Mediated Syntheses
The compound's framework has also been explored in "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes, providing a greener synthesis pathway for methylimidazo[1,2-a]pyridines and related structures. This approach emphasizes the potential for environmentally friendly synthesis methods in creating heterocyclic compounds (Darapaneni Chandra Mohan et al., 2013).
Biological Evaluation of Pyrimidine Derivatives
The synthesis of pyrimidine, thiazolopyrimidine, and triazolopyrimidine derivatives, and their subsequent biological evaluation, have shown that these compounds possess varied biological activities. This further supports the utility of the compound's core structure in the development of new therapeutic agents (F. Attaby et al., 1999).
Eigenschaften
IUPAC Name |
2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c1-25-18-15(8-23-25)19(22-12-21-18)26-9-13(10-26)11-27-17(28)5-4-16(24-27)14-3-2-6-20-7-14/h2-8,12-13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBPEVYVYQIXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)

![N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850714.png)

![[6-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2850718.png)
![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2850725.png)
